MLN9708 MLN9708 MLN9708(cas 1239908-20-3) immediately hydrolyzed to MLN2238, which is an N-capped dipeptidyl leucine boronic acid and preferentially bound to and inhibited the 20S proteasome with an IC50 value of 3.4 nM (Ki = 0.93 nM). IC50 Value: 3.4 nM (MLN2238) [1] Target: 20S Proteasome in vitro: In studies where a solution of MLN9708 was added directly into rat, dog, or human plasma and immediately extracted and analyzed by high-performance liquid chromatography, only MLN2238 could be identified. MLN2238 is an N-capped dipeptidyl leucine boronic acid and preferentially bound to and inhibited the chymotrypsin-like proteolytic (β5) site of the 20S proteasome with an IC50 value of 3.4nmol/L (Ki of 0.93nmol/L). At higher concentrations, it also inhibited the caspase-like (β1) and trypsin-like (β2) proteolytic sites (IC50 of 31 and 3,500 nmol/L, respectively) [1]. Treatment of MM cells with MLN2238 predominantly inhibits chymotrypsin-like activity of the proteasome and induces accumulation of ubiquitinated proteins. MLN2238 inhibits growth and induces apoptosis in MM cells resistant to conventional and bortezomib therapies without affecting the viability of normal cells [2]. Overexpression of miR33b or MLN2238 exposure negatively regulated oncogene PIM-1 and blocked PIM-1 wild-type, but not PIM-1 mutant, luciferase activity. Moreover, PIM-1 overexpression led to significant abrogation of miR33b- or MLN2238-induced cell death [3].
Brand Name: Vulcanchem
CAS No.: 1239908-20-3
VCID: VC0002268
InChI: InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
SMILES: B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.12

MLN9708

CAS No.: 1239908-20-3

Inhibitors

VCID: VC0002268

Molecular Formula: C20H23BCl2N2O9

Molecular Weight: 517.12

MLN9708 - 1239908-20-3

CAS No. 1239908-20-3
Product Name MLN9708
Molecular Formula C20H23BCl2N2O9
Molecular Weight 517.12
IUPAC Name 2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
Standard InChI InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
SMILES B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Appearance White Powder
Description MLN9708(cas 1239908-20-3) immediately hydrolyzed to MLN2238, which is an N-capped dipeptidyl leucine boronic acid and preferentially bound to and inhibited the 20S proteasome with an IC50 value of 3.4 nM (Ki = 0.93 nM). IC50 Value: 3.4 nM (MLN2238) [1] Target: 20S Proteasome in vitro: In studies where a solution of MLN9708 was added directly into rat, dog, or human plasma and immediately extracted and analyzed by high-performance liquid chromatography, only MLN2238 could be identified. MLN2238 is an N-capped dipeptidyl leucine boronic acid and preferentially bound to and inhibited the chymotrypsin-like proteolytic (β5) site of the 20S proteasome with an IC50 value of 3.4nmol/L (Ki of 0.93nmol/L). At higher concentrations, it also inhibited the caspase-like (β1) and trypsin-like (β2) proteolytic sites (IC50 of 31 and 3,500 nmol/L, respectively) [1]. Treatment of MM cells with MLN2238 predominantly inhibits chymotrypsin-like activity of the proteasome and induces accumulation of ubiquitinated proteins. MLN2238 inhibits growth and induces apoptosis in MM cells resistant to conventional and bortezomib therapies without affecting the viability of normal cells [2]. Overexpression of miR33b or MLN2238 exposure negatively regulated oncogene PIM-1 and blocked PIM-1 wild-type, but not PIM-1 mutant, luciferase activity. Moreover, PIM-1 overexpression led to significant abrogation of miR33b- or MLN2238-induced cell death [3].
Reference
[1]. Kupperman E, et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Res. 2010 Mar 1;70(5):1970-80.
[2]. Chauhan D, et al. In vitro and in vivo selective antitumor activity of a novel orally bioavailable proteasome inhibitor MLN9708 against multiple myeloma cells. Clin Cancer Res. 2011 Aug 15;17(16):5311-21.
[3]. Tian Z, et al. Investigational agent MLN9708/2238 targets tumor-suppressor miR33b in MM cells. Blood. 2012 Nov 8;120(19):3958-67.
PubChem Compound 56844015
Last Modified Nov 12 2021
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